molecular formula C22H22ClFN4O3 B12997063 Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B12997063
M. Wt: 444.9 g/mol
InChI Key: WZRJKZMQLKBABG-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and pyridine derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: Forming the dihydropyrimidine ring.

    Functional group modifications: Introducing the morpholinomethyl and ester groups.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Continuous flow reactors: For better control over reaction parameters.

    Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids, bases, or transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, leading to changes in their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidines: Other compounds in this class with similar structures.

    Pyridine derivatives: Compounds containing the pyridine ring.

    Morpholine derivatives: Compounds containing the morpholine ring.

Uniqueness

Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22ClFN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-pyridin-2-yl-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C22H22ClFN4O3/c1-30-22(29)19-18(13-28-8-10-31-11-9-28)26-21(17-4-2-3-7-25-17)27-20(19)15-6-5-14(24)12-16(15)23/h2-7,12,20H,8-11,13H2,1H3,(H,26,27)

InChI Key

WZRJKZMQLKBABG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3)CN4CCOCC4

Origin of Product

United States

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